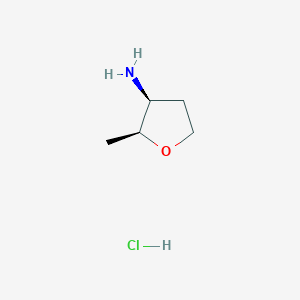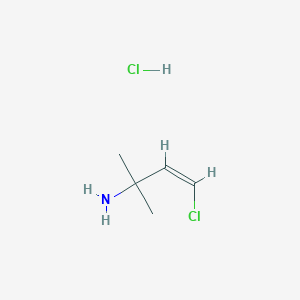
4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride is a cyclic urea derivative. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a white crystalline powder that is soluble in water and other polar solvents.
Vorbereitungsmethoden
The synthesis of 4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride can be achieved through several methods. One common approach involves the cyclization of unsaturated acyclic amides or ureas. For instance, the intramolecular cyclization of urea derivatives can lead to the formation of tetrahydropyrimidinones . Another method involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride .
Analyse Chemischer Reaktionen
4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different tetrahydropyrimidinone derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound. Common reagents include halogens and other nucleophiles.
Cyclization: Intramolecular cyclization of urea derivatives is a key reaction for synthesizing tetrahydropyrimidinones.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: This compound has shown potential in inhibiting the functions of tubulin and norepinephrine.
Industry: It is used in the preparation of poly(aryl ethers) and as a polar aprotic organic solvent.
Wirkmechanismus
The mechanism of action of 4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride involves its interaction with various molecular targets. For instance, it can inhibit the functions of tubulin and norepinephrine, which are crucial for cell division and neurotransmission, respectively . The compound’s antioxidant and antimicrobial activities are attributed to its ability to interact with and neutralize reactive oxygen species and microbial enzymes.
Vergleich Mit ähnlichen Verbindungen
4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound is also a cyclic urea and is used as a polar aprotic organic solvent.
2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride: This compound is another tetrahydropyrimidinone derivative with similar chemical properties.
The uniqueness of this compound lies in its diverse applications and its ability to undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C5H10ClN3O |
|---|---|
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
4-imino-1-methyl-1,3-diazinan-2-one;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-8-3-2-4(6)7-5(8)9;/h2-3H2,1H3,(H2,6,7,9);1H |
InChI-Schlüssel |
NHMBCILBNZBUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=N)NC1=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine](/img/structure/B11821655.png)
![N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate](/img/structure/B11821657.png)


![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)


amino}acetate](/img/structure/B11821685.png)
![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)

